1-Bromoisoquinoline
Overview
Description
1-Bromoisoquinoline is an organic compound with the chemical formula C9H6BrN. It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the first position of the isoquinoline ring. This compound is a colorless to light yellow crystalline solid, known for its unique chemical properties and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically takes place in a solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective bromination at the first position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Reduction of this compound can yield isoquinoline or other reduced derivatives, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Organolithium or Grignard Reagents: Used for nucleophilic substitution.
Hydrogen Peroxide or Peracids: Used for oxidation.
Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4): Used for reduction.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxide derivatives.
Reduction Products: Isoquinoline and other reduced derivatives.
Scientific Research Applications
1-Bromoisoquinoline has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of various medicinal compounds, including potential anticancer and antimicrobial agents.
Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-bromoisoquinoline involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in diverse chemical reactions and form stable complexes with target molecules .
Comparison with Similar Compounds
- 2-Bromoisoquinoline
- 4-Bromoisoquinoline
- 5-Bromoisoquinoline
Comparison: 1-Bromoisoquinoline is unique due to the position of the bromine atom at the first position of the isoquinoline ring. This positional isomerism significantly influences its chemical reactivity and the types of reactions it can undergo. For instance, 2-bromoisoquinoline and 4-bromoisoquinoline exhibit different reactivity patterns and are used in distinct synthetic applications. The specific position of the bromine atom affects the electron density distribution within the molecule, thereby altering its interaction with reagents and catalysts .
Properties
IUPAC Name |
1-bromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWZASFPWWPUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348830 | |
Record name | 1-bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1532-71-4 | |
Record name | 1-bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.